5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole, also known as MNPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation.
Mechanism of Action
The mechanism of action of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is not yet fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. It may also act by modulating the activity of enzymes involved in the production of reactive oxygen species, which play a role in neurodegenerative diseases.
Biochemical and Physiological Effects:
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole in lab experiments is its high yield during synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to optimize its use as a therapeutic agent. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its efficacy in vivo and to identify potential drug targets. Finally, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole may have potential as an anti-inflammatory agent, and further studies are needed to evaluate its effectiveness in treating inflammatory diseases.
Synthesis Methods
The synthesis of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole involves the reaction of 4-(3-methylpiperidin-1-yl)-3-nitrobenzaldehyde with phenylhydrazine and triethyl orthoformate in the presence of a catalyst. This reaction produces 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole as a yellow solid with a high yield.
Scientific Research Applications
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been studied extensively for its potential therapeutic applications. Studies have shown that it exhibits anticancer activity by inducing apoptosis in cancer cells. It has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
properties
IUPAC Name |
5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-6-5-11-23(13-14)17-10-9-16(12-18(17)24(25)26)20-21-19(22-27-20)15-7-3-2-4-8-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLREBBCBGTQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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